Oxine-copper

Catalog No.
S8041867
CAS No.
M.F
C18H12CuN2O2
M. Wt
351.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxine-copper

Product Name

Oxine-copper

IUPAC Name

copper;quinolin-8-olate

Molecular Formula

C18H12CuN2O2

Molecular Weight

351.8 g/mol

InChI

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2

InChI Key

YXLXNENXOJSQEI-UHFFFAOYSA-L

Solubility

Solubility in water: none

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2]

Description

Oxine-copper is an organic molecular entity.

Oxine-Copper in Antifungal Research

  • Fungicidal Activity

    Studies have demonstrated that oxine-copper is effective against a broad spectrum of fungi, including Aspergillus, Penicillium, Saprolegnia, Sclerotium, Cercospora, Colletotrichum, Rhizopus, Helminthosporium, Trichoderma, Curvularia, Pythium []. Research suggests it may be more fungicidal than oxine alone, possibly due to a synergistic effect between the copper and oxine components [].

  • Mode of Action

    The exact mechanism by which oxine-copper disrupts fungi is still being investigated. However, it's believed that copper ions play a key role. They can interfere with fungal metabolism by reacting with sulfur-containing enzymes essential for fungal growth [].

  • Development of Resistance

    A concern with fungicides is the emergence of resistance in fungal populations. Some research has explored the development of resistance to oxine-copper, highlighting the need for proper management strategies to prolong its effectiveness [].

Oxine-copper, also known as copper(II) bis(8-quinolinolate), is a chemical compound characterized by its green-to-yellow crystalline powder form. Its molecular formula is C18H12CuN2O2C_{18}H_{12}CuN_{2}O_{2}, with a molecular weight of approximately 351.9 g/mol. The compound is primarily recognized for its fungicidal properties and is classified as an organometallic compound, where copper is coordinated to two 8-hydroxyquinoline ligands .

Oxine-copper has demonstrated significant biological activity, particularly as a fungicide. It acts by inhibiting the growth of various fungi and pathogens through mechanisms that disrupt cellular enzyme systems. This multi-site action makes it effective against a range of wood-decaying fungi and pests, including molds and termites. Additionally, studies have indicated potential antimicrobial properties against certain bacteria .

The synthesis of oxine-copper typically involves the reaction of copper(II) salts with 8-hydroxyquinoline in a suitable solvent. Common methods include:

  • Solvent Evaporation: Mixing copper(II) nitrate or sulfate with 8-hydroxyquinoline in ethanol or methanol, followed by evaporation of the solvent.
  • Precipitation: Reacting copper(II) acetate with 8-hydroxyquinoline in water under controlled pH conditions to precipitate oxine-copper.
  • Hydrothermal Synthesis: Utilizing high-temperature and pressure conditions to facilitate the formation of oxine-copper from its precursors .

Oxine-copper finds numerous applications across various fields:

  • Agriculture: Primarily used as a fungicide and wood preservative to protect against fungal decay and pests.
  • Pharmaceuticals: Investigated for potential applications in antimicrobial formulations due to its bioactive properties.
  • Industrial Uses: Employed in coatings and plastics for its antifungal properties and as a stabilizer in certain chemical processes .

Studies on oxine-copper interactions have revealed important insights into its behavior in biological systems:

  • Metal Ion Interactions: Oxine-copper can interact with other metal ions, affecting its stability and biological activity.
  • Enzyme Inhibition: Research indicates that oxine-copper can inhibit specific enzymes in fungi, leading to cell death.
  • Synergistic Effects: When combined with other fungicides or biocides, oxine-copper may exhibit enhanced efficacy against resistant strains of pathogens .

Several compounds share structural similarities or functional properties with oxine-copper. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Copper(II) 8-hydroxyquinolineC9H7CuN2OC_{9}H_{7}CuN_{2}OSimple structure; less stable than oxine-copper
Copper(II) quinolateC9H7CuN2OC_{9}H_{7}CuN_{2}OSimilar fungicidal activity; less complex
Copper(II) dioxinateC18H14CuN2O4C_{18}H_{14}CuN_{2}O_{4}More complex; potentially broader activity
Copper(II) hydroxyquinolateC9H7CuN2OC_{9}H_{7}CuN_{2}OHydroxyl group contributes to solubility

Oxine-copper stands out due to its dual ligand coordination, which enhances its stability and efficacy as a fungicide compared to simpler analogs like copper(II) 8-hydroxyquinoline. Its unique structure allows for more effective interaction with biological targets, making it a preferred choice in agricultural applications .

Physical Description

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline]
GREEN-TO-YELLOW CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

4

Exact Mass

351.019475 g/mol

Monoisotopic Mass

351.019475 g/mol

Flash Point

Flash Point > 200 °C

Heavy Atom Count

23

Density

Relative density (water = 1): 1.63

Decomposition

270 °C

UNII

W8YEE02477

Use Classification

Agrochemicals -> Fungicides

General Manufacturing Information

Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-: ACTIVE

Dates

Last modified: 08-28-2023

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